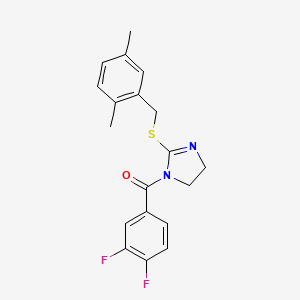

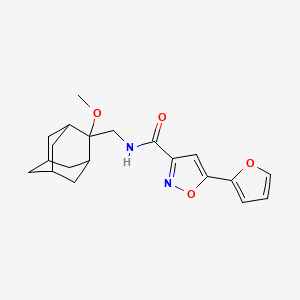

![molecular formula C21H23N5O5 B2987103 benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887465-61-4](/img/structure/B2987103.png)

benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazopurinone ring is a heterocyclic ring containing nitrogen atoms, while the benzyl group is a common functional group in organic chemistry consisting of a phenyl ring attached to a methylene group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of any charges .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has explored the synthesis and chemical properties of imidazole derivatives, including compounds similar to benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate. One study focused on the isomerization through cleavage and recombination of imidazolide linkage in condensed tricyclic systems, which are related to hypermodified bases of phenylalanine transfer ribonucleic acids. This research highlights the chemical behavior and potential transformations of these compounds under various conditions, offering insights into their reactivity and stability (Itaya et al., 1999).

Reactivity and Catalytic Properties

Another aspect of research has been the investigation into the reactivity and catalytic properties of imidazole derivatives. Studies on newly synthesized imidazole derivatives have employed spectroscopic characterization and computational studies to understand their reactivity. Such research provides valuable information on the electronic and structural factors influencing the reactivity of these compounds, which is crucial for their application in catalysis and material science (Hossain et al., 2018).

Application in Organic Synthesis

The compound and its related imidazole derivatives have been utilized in organic synthesis, demonstrating their utility in constructing complex molecular architectures. For instance, research on the synthesis of N-fused benzimidazole-4,7-diones through sequential copper-catalyzed C–N coupling/cyclization and oxidation processes showcases the application of these compounds in synthesizing heterocyclic frameworks, which are important in pharmaceuticals and materials science (Dao et al., 2018).

Biological Applications

Beyond synthetic applications, research has also explored the biological relevance of imidazole derivatives. Studies on the synthesis and evaluation of antimicrobial activities of benzyl-substituted N-heterocyclic carbene-silver complexes highlight the potential of these compounds in biomedical applications, particularly as antimicrobial agents (Patil et al., 2010). This research avenue opens up possibilities for developing new therapeutic agents based on the structural framework of imidazole derivatives.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl 2-[6-(2-methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O5/c1-14-11-25-17-18(22-20(25)24(14)9-10-30-3)23(2)21(29)26(19(17)28)12-16(27)31-13-15-7-5-4-6-8-15/h4-8,11H,9-10,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEPJQVUJYZXMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=O)OCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

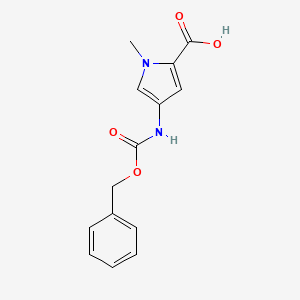

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)

![1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2987025.png)

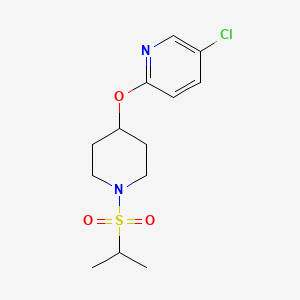

![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)

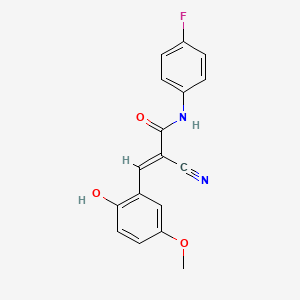

![N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2987038.png)

![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)

![N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2987040.png)